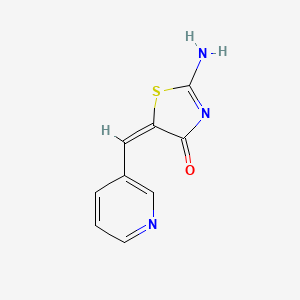![molecular formula C21H25N3O5S B6062128 ethyl 4-{4-[methyl(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B6062128.png)
ethyl 4-{4-[methyl(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{4-[methyl(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate is a chemical compound that has gained attention in the scientific research community due to its potential application as a drug candidate. This compound is also known as MPAP and has been studied for its ability to inhibit the activity of a specific enzyme, phosphodiesterase 10A (PDE10A).
作用機序
MPAP is a selective inhibitor of PDE10A, which is a member of the PDE family of enzymes that are involved in the regulation of cAMP and cGMP levels. PDE10A is highly expressed in the striatum, where it plays a role in the regulation of dopamine signaling. Inhibition of PDE10A by MPAP leads to an increase in cAMP and cGMP levels, which in turn leads to an increase in dopamine signaling. This increase in dopamine signaling has been linked to improvements in motor function, cognitive function, and mood.
Biochemical and physiological effects:
MPAP has been shown to have a number of biochemical and physiological effects in preclinical studies. Inhibition of PDE10A by MPAP leads to an increase in cAMP and cGMP levels, which has been linked to improvements in motor function, cognitive function, and mood. MPAP has also been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia, respectively.
実験室実験の利点と制限
One advantage of using MPAP in lab experiments is its selectivity for PDE10A. This allows researchers to specifically target the activity of this enzyme without affecting other PDEs. However, one limitation of using MPAP in lab experiments is its poor solubility in water, which can make it difficult to administer to animals or to use in in vitro assays.
将来の方向性
There are a number of future directions for research on MPAP. One area of interest is the potential application of MPAP as a treatment for Huntington's disease, a neurodegenerative disorder that is characterized by motor dysfunction, cognitive impairment, and psychiatric symptoms. Another area of interest is the use of MPAP as a tool to study the role of PDE10A in the regulation of dopamine signaling and its involvement in various neurological disorders. Additionally, further research is needed to optimize the synthesis of MPAP and to develop more efficient methods for its administration in animal models.
In conclusion, MPAP is a promising chemical compound that has gained attention in the scientific research community due to its potential application as a drug candidate. Its selectivity for PDE10A and its ability to increase cAMP and cGMP levels make it a promising candidate for the treatment of various neurological disorders. Further research is needed to optimize its synthesis, develop more efficient methods for its administration, and explore its potential therapeutic applications.
合成法
The synthesis of MPAP involves the reaction of ethyl 4-(4-aminobenzoyl)-1-piperazinecarboxylate with methyl phenylsulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. This synthesis method has been described in detail in a published research article (Kehler et al., 2005).
科学的研究の応用
MPAP has been studied extensively for its potential application as a drug candidate for the treatment of various neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. PDE10A is highly expressed in the striatum, a brain region that is involved in the regulation of motor function and reward processing. Inhibition of PDE10A has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the brain. This increase in cAMP and cGMP levels has been linked to improvements in motor function, cognitive function, and mood.
特性
IUPAC Name |
ethyl 4-[4-[benzenesulfonyl(methyl)amino]benzoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-3-29-21(26)24-15-13-23(14-16-24)20(25)17-9-11-18(12-10-17)22(2)30(27,28)19-7-5-4-6-8-19/h4-12H,3,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTWOLFSDMEDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethyl-3-piperidinyl)methyl]-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062048.png)
![N-(5-chloro-2-methoxyphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6062053.png)
![1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B6062055.png)
![6-chloro-3-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6062085.png)
![3-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B6062086.png)

![2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6062094.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-fluorophenyl)acetamide](/img/structure/B6062099.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B6062109.png)
![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6062110.png)
![4-{[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid](/img/structure/B6062116.png)
![5-fluoro-2-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2-piperidinyl}-1H-benzimidazole trifluoroacetate](/img/structure/B6062121.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6062141.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6062147.png)